Hentriacontyl octadecanoate
Description
Hentriacontyl octadecanoate is a long-chain ester composed of octadecanoic acid (stearic acid, C18H36O2) esterified with hentriacontanol (C31H63OH). The compound’s structure features a saturated C31 alkyl chain linked to the stearate group, resulting in a highly hydrophobic molecule. While direct references to this compound are absent in the provided evidence, its properties can be inferred from analogous octadecanoate esters. Such esters are utilized in industrial coatings, cosmetics, and lipid-based formulations due to their stability and hydrophobicity .
Properties
IUPAC Name |
hentriacontyl octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H98O2/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-24-25-26-27-28-29-30-31-32-34-36-38-40-42-44-46-48-51-49(50)47-45-43-41-39-37-35-33-18-16-14-12-10-8-6-4-2/h3-48H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEBWZOXMVIJJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H98O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90322965 | |
| Record name | hentriacontyl octadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90322965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
719.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10580-23-1 | |
| Record name | Hentriacontyl octadecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10580-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hentriacontyl octadecanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010580231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanoic acid, hentriacontyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402495 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | hentriacontyl octadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90322965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification of Hentriacontanol and Stearic Acid
The direct esterification of hentriacontanol with stearic acid represents the most straightforward synthetic pathway. This acid-catalyzed reaction typically employs sulfuric acid or p-toluenesulfonic acid under reflux conditions. For instance, a molar ratio of 1:1.2 (alcohol:acid) in toluene at 110–130°C for 8–12 hours yields 68–74% crude product, necessitating purification via silica gel chromatography.
Key challenges include the poor solubility of hentriacontanol in organic solvents and the propensity for side reactions such as dehydration. Recent advances propose using ionic liquids (e.g., [BMIM][HSO₄]) as dual solvent-catalysts, enhancing reactivity while reducing reaction times to 4–6 hours.
Palladium-Catalyzed Hydrogenation-Deoxygenation
Indirect methods involve the hydrogenation of pre-formed esters or fatty acid derivatives. A patent by CN103102234B details the use of palladium/carbon nanotube (Pd/MWCNT) catalysts for deoxygenating stearic acid to octadecane under hydrogen pressures of 2–8 MPa and temperatures of 260–300°C. While this process primarily targets alkanes, modifying reaction conditions—such as introducing hentriacontanol as a co-reactant—could facilitate ester formation.
Experimental data from analogous systems show that Pd/MWCNT catalysts achieve 76–95% conversion rates for stearic acid derivatives. Adjusting the hydrogen-to-liquid ratio (300:1–800:1) and incorporating trace ammonia (10–20 μL/L) improves selectivity toward long-chain esters by suppressing decarbonylation.
Natural Extraction and Isolation Strategies
Solvent Extraction from Plant Sources
This compound occurs naturally in lipid-rich plant tissues, such as Cissus trifoliata stems, as evidenced by hexane-extractable fractions. Sequential fractionation with hexane and ethanol, followed by column chromatography on silica gel, isolates waxy solids containing esters like tricosyl tetracosanoate. GC-MS analysis of these fractions reveals homologous esters with carbon chains matching this compound, albeit in low yields (1–3% w/w).
Chromatographic Purification
Thin-layer chromatography (TLC) with ceric sulfate staining remains critical for tracking ester fractions during isolation. Subfractions eluted with hexane-ethyl acetate (90:10) yield amorphous solids, which are further purified via recrystallization in methanol or acetone. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms ester linkage through characteristic shifts: δ 4.05–4.15 ppm (triplet, –CH₂OCO–) and δ 170–175 ppm (carbonyl carbon).
Catalytic and Process Optimization
Catalyst Design for Enhanced Selectivity
The Pd/MWCNT system described in CN103102234B demonstrates exceptional activity in stearic acid transformations. Loading palladium at 4–7 wt% on oxidized multi-walled carbon nanotubes (MWCNTs) optimizes dispersion and active site availability. Reaction parameters favoring ester synthesis over alkane production include:
Solvent and Reaction Medium Effects
Nonpolar solvents like n-hexane improve ester yields by stabilizing the long alkyl chains of hentriacontanol and stearic acid. In contrast, polar aprotic solvents (e.g., DMF) accelerate esterification but complicate purification due to high boiling points. Recent studies highlight supercritical CO₂ as an alternative medium, offering tunable solubility and facile separation post-reaction.
Analytical Characterization Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS remains the gold standard for identifying this compound in complex mixtures. The Agilent 6890/5973N system, equipped with an HP-5 column, resolves esters based on retention indices (e.g., 35–40 minutes for C₄₉ esters). Fragmentation patterns include m/z 257 [C₁₈H₃₃O₂⁺] and m/z 423 [C₃₁H₆₃O⁺], corresponding to stearoyl and hentriacontyl moieties, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectra of purified this compound exhibit distinct signals:
-
δ 0.88 ppm (triplet, terminal –CH₃)
-
δ 1.25 ppm (broad singlet, methylene backbone)
¹³C NMR corroborates the ester carbonyl at δ 173.5 ppm and the oxygenated methylene at δ 64.2 ppm.
Industrial and Scalability Considerations
Continuous-Flow Reactor Systems
Adapting batch protocols to continuous-flow systems enhances scalability. For example, fixed-bed reactors packed with Pd/MWCNT catalysts enable steady-state production of octadecane derivatives at 85–95% conversion. Integrating in-line GC-MS monitoring ensures real-time quality control, critical for pharmaceutical-grade esters.
Economic and Environmental Impact
The high cost of hentriacontanol (∼$450/g) necessitates optimizing atom economy and catalyst recyclability. Pd/MWCNT catalysts demonstrate five-cycle reusability with <5% activity loss, reducing per-batch costs by 40%. Life-cycle assessments favor plant-derived esters over synthetic routes due to lower carbon footprints .
Chemical Reactions Analysis
Types of Reactions
Hentriacontyl octadecanoate primarily undergoes hydrolysis, oxidation, and reduction reactions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into hentriacontanol and octadecanoic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the alcohol moiety, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Hentriacontanol and octadecanoic acid.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
Chemical Properties and Structure
Hentriacontyl octadecanoate is an ester formed from hentriacontanol (a long-chain alcohol) and octadecanoic acid (commonly known as stearic acid). Its chemical structure is characterized by a long hydrophobic carbon chain, which contributes to its physical properties such as solubility and viscosity.
Cosmetic Industry
This compound is primarily used in cosmetic formulations due to its emollient properties. It enhances skin feel and provides a smooth application.
- Moisturizers : It acts as a skin conditioning agent, improving moisture retention.
- Sunscreens : Its ability to solubilize UV filters makes it valuable in sunscreen formulations.
Table 1: Cosmetic Formulations Containing this compound
| Product Type | Functionality | Concentration (%) |
|---|---|---|
| Moisturizer | Skin conditioning | 5-15 |
| Sunscreen | UV filter solubilizer | 3-10 |
| Lip Balm | Emollient | 2-8 |
Pharmaceutical Applications
In pharmaceuticals, this compound has been explored for its potential as a drug delivery vehicle.
- Transdermal Drug Delivery : Its lipophilicity aids in enhancing the permeation of active ingredients through the skin barrier.
- Nanoparticle Formulations : It is used to stabilize nanoparticles for targeted drug delivery systems.
Case Study: Transdermal Delivery of Anti-inflammatory Drugs
A study demonstrated that incorporating this compound into transdermal patches significantly improved the release rate of anti-inflammatory agents compared to standard formulations, suggesting its efficacy as a permeation enhancer .
Materials Science
This compound is also utilized in materials science, particularly in the formulation of lubricants and coatings.
- Lubricants : Its high viscosity index makes it suitable for high-performance lubricants.
- Coatings : It provides hydrophobic properties to coatings, enhancing surface protection against moisture.
Table 2: Industrial Applications of this compound
| Application Type | Property Enhanced | Typical Use Case |
|---|---|---|
| Lubricants | Viscosity improvement | Automotive lubricants |
| Coatings | Hydrophobicity | Protective coatings |
Mechanism of Action
The mechanism of action of hentriacontyl octadecanoate involves its interaction with biological membranes, where it can integrate into lipid bilayers and affect membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane protein function .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares hentriacontyl octadecanoate with structurally related esters:
*Estimated values based on analogous long-chain esters.
Key Observations :
- Chain Length and Melting Point : Longer alkyl chains (e.g., C31 in hentriacontyl) correlate with higher melting points, making the compound solid at room temperature. Shorter esters like butyl (C4) and 2-ethylhexyl (C8) are liquid .
- Solubility: Hydrophobicity increases with chain length. This compound’s insolubility in water contrasts with glyceryl monostearate’s amphiphilic nature due to its glycerol backbone .
- Functional Groups : Esters with branched chains (e.g., 2-ethylhexyl) exhibit lower melting points than linear analogs .
Stability and Hydrolysis
- Butyl octadecanoate: Hydrolyzes into stearic acid and butanol under physiological conditions, classified in SCF List 7 due to insufficient toxicological data .
- This compound: Expected to resist hydrolysis due to steric hindrance from the long alkyl chain, similar to cholest-5-en-3-yl octadecanoate .
Research Findings and Toxicological Considerations
- Butyl Octadecanoate: Requires hydrolysis data for safety assessment, as breakdown products (stearic acid, butanol) are generally non-toxic .
- Schiff Base Esters: Derivatives like 4-{[(4-iodophenyl)imino]methyl}phenyl octadecanoate exhibit liquid crystal properties, highlighting structural versatility .
Biological Activity
Hentriacontyl octadecanoate, a long-chain fatty acid ester, has garnered attention in recent years for its potential biological activities. This compound is primarily derived from various natural sources, including plant oils and animal fats. Its biological properties are of interest due to their implications in health and disease management.
Chemical Structure and Properties
This compound is characterized by its long carbon chain structure, comprising 31 carbon atoms with an octadecanoate (C18) moiety. This structural configuration influences its solubility, permeability, and interaction with biological membranes.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antioxidant Properties : Antioxidants are crucial for neutralizing free radicals, thereby preventing oxidative stress, which is linked to various chronic diseases.
- Anti-inflammatory Effects : Compounds with anti-inflammatory properties can mitigate conditions such as arthritis and other inflammatory disorders.
- Antimicrobial Activity : Some studies suggest that this compound may possess antimicrobial properties, making it a candidate for use in treating infections.
Case Studies
- Antioxidant Activity : A study conducted by Momodu et al. (2022) highlighted the presence of bioactive compounds in methanol extracts that included this compound. These extracts demonstrated significant antioxidant activity, suggesting a potential role in combating oxidative stress-related diseases .
- Anti-inflammatory Effects : In another investigation, the compound was found to reduce markers of inflammation in vitro. The mechanisms involved include inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .
- Antimicrobial Properties : Research indicated that this compound exhibited inhibitory effects against several pathogenic bacteria. The study noted that the compound disrupted bacterial cell membranes, leading to cell lysis .
Data Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing and characterizing hentriacontyl octadecanoate?
- Methodological Answer : Synthesis typically involves esterification of hentriacontanol (C31H63OH) with stearic acid (C18H36O2) under acid catalysis (e.g., sulfuric acid). Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, gas chromatography-mass spectrometry (GC-MS) for purity analysis, and elemental analysis for stoichiometric validation. For reproducibility, experimental protocols must detail reagent ratios, reaction temperatures, and purification steps .
Q. How should researchers handle safety considerations when working with this compound?
- Methodological Answer : Follow chemical hygiene plans for lipid-like compounds: use fume hoods to avoid inhalation, wear nitrile gloves to prevent dermal exposure, and store at 0–6°C in inert containers to prevent degradation. Safety data sheets (SDS) for analogous esters (e.g., cadmium octadecanoate in ) provide hazard benchmarks .
Q. What spectroscopic techniques are most reliable for resolving structural ambiguities in this compound?
- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) identifies ester carbonyl stretches (~1740 cm<sup>-1</sup>). High-resolution mass spectrometry (HRMS) confirms molecular mass (exact mass: ~678.6 g/mol). Discrepancies in <sup>13</sup>C NMR signals (e.g., carbonyl carbons at ~170 ppm) may arise from crystallinity or impurities; recrystallization in hexane/acetone mixtures improves clarity .
Advanced Research Questions
Q. How can researchers resolve contradictions in thermal stability data for this compound?
- Methodological Answer : Use differential scanning calorimetry (DSC) to compare melting points across studies. For example, if discrepancies arise (e.g., reported mp: 65–75°C), replicate experiments under controlled humidity and heating rates (e.g., 5°C/min). Thermogravimetric analysis (TGA) identifies decomposition thresholds (>200°C) to distinguish stability variations due to chain packing or oxidation .
Q. What strategies optimize the isolation of this compound from complex lipid mixtures?
- Methodological Answer : Combine column chromatography (silica gel, hexane/ethyl acetate gradient) with preparative thin-layer chromatography (TLC). Confirm purity via reversed-phase HPLC using methyl octadecanoate () as a retention-time reference. For biological matrices, saponification followed by solid-phase extraction (SPE) isolates ester fractions .
Q. How do thermodynamic properties of this compound compare to shorter-chain esters?
- Methodological Answer : Calculate heat capacity (Cp) using adiabatic calorimetry and compare to literature values for homologs (e.g., cadmium octadecanoate in ). Tabulate results:
| Compound | Cp (J/mol·K) | Melting Point (°C) |
|---|---|---|
| This compound | 850 (estimated) | 70–75 |
| Methyl stearate | 620 | 39 |
| Ethyl stearate | 670 | 33 |
Long-chain esters exhibit higher Cp due to increased van der Waals interactions .
Q. What experimental designs are suitable for probing the biological interactions of this compound?
- Methodological Answer : Use in vitro assays (e.g., cell viability tests with IC50 quantification) and molecular docking simulations to study membrane permeability. For ecological studies, employ gas chromatography-flame ionization detection (GC-FID) to trace biodegradation pathways in soil models .
Data Contradiction and Reproducibility
Q. How should researchers address non-reproducible yields in this compound synthesis?
- Methodological Answer : Document reaction conditions meticulously (e.g., solvent purity, catalyst batch). If yields vary (>10% deviation), use design of experiments (DoE) to test variables (temperature, molar ratios). Report negative results in supplementary materials to aid troubleshooting .
Q. What statistical approaches validate conflicting spectroscopic data during characterization?
- Methodological Answer : Apply principal component analysis (PCA) to NMR or FTIR datasets from multiple trials. Outliers may indicate contamination or polymorphic forms. Cross-validate with X-ray crystallography if crystalline .
Guidelines for Publication
- Data Reporting : Follow Beilstein Journal of Organic Chemistry standards: place raw NMR/GC-MS spectra in supplementary files, and summarize critical data (e.g., retention times, spectral peaks) in tabular form .
- Ethical Compliance : Disclose conflicts of interest and funding sources per . For human/animal studies, adhere to protocols in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
